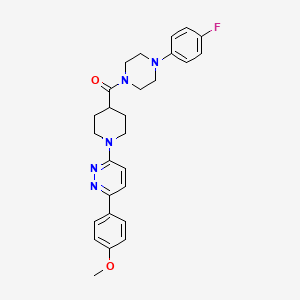
N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide, also known as BMS-986177, is a small molecule drug that has been developed by Bristol-Myers Squibb for the treatment of various diseases.
作用机制
N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases. By inhibiting BET proteins, N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide can modulate gene expression and potentially treat diseases associated with BET dysregulation.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide has been shown to have potent inhibitory activity against BET proteins, leading to changes in gene expression and downstream effects on cellular processes. In animal models, N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide has been shown to reduce tumor growth and inflammation, indicating its potential therapeutic applications in cancer and inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide is its selectivity for BET proteins, which reduces the likelihood of off-target effects. However, its potency and efficacy may vary depending on the disease model and experimental conditions. Additionally, the cost and availability of N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide may limit its use in certain research settings.
未来方向
There are several potential future directions for the research and development of N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide. One area of focus is the identification of biomarkers that can predict patient response to N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide. Another direction is the optimization of the drug's pharmacokinetic properties to improve its efficacy and reduce potential side effects. Additionally, the combination of N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide with other therapies may enhance its therapeutic potential in certain diseases.
In conclusion, N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide is a promising small molecule drug that has shown potential therapeutic applications in various diseases. Its selectivity for BET proteins and its ability to modulate gene expression make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
合成方法
The synthesis of N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide involves several steps, including the preparation of 3-fluoro-4-bromoaniline, the formation of 3-fluoro-4-(morpholin-4-yl)aniline, and the coupling reaction of N-(1-cyanocyclopentyl)chloride with 3-fluoro-4-(morpholin-4-yl)aniline. The final product is obtained through purification and isolation processes.
科学研究应用
N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-3-fluoro-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c18-14-11-13(3-4-15(14)21-7-9-23-10-8-21)16(22)20-17(12-19)5-1-2-6-17/h3-4,11H,1-2,5-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOODKBUDMQROPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one](/img/structure/B2481361.png)
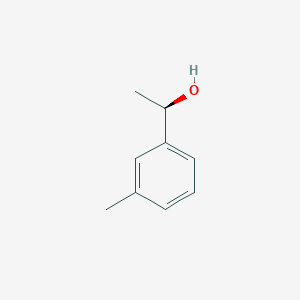
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2481366.png)
![(E)-2-cyano-N-cyclopropyl-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2481368.png)
![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-1-piperazinyl]-4-oxo-, hydrochloride](/img/no-structure.png)
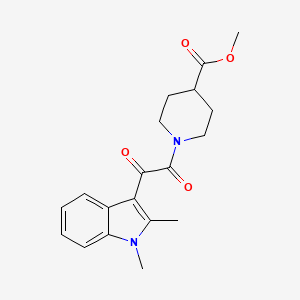
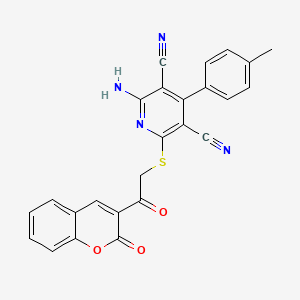
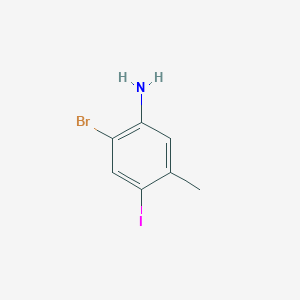

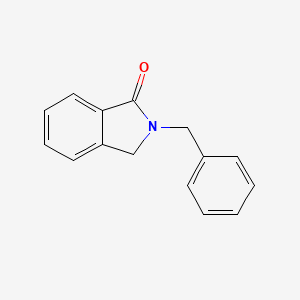
![9'-Chloro-2'-(4-fluorophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2481377.png)

